molecular formula C23H29FN2O4 B4996458 N-[1-(2-fluorobenzyl)-3-piperidinyl]-3,4,5-trimethoxy-N-methylbenzamide

N-[1-(2-fluorobenzyl)-3-piperidinyl]-3,4,5-trimethoxy-N-methylbenzamide

Katalognummer B4996458
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: QOSZIUVHLPOTET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(2-fluorobenzyl)-3-piperidinyl]-3,4,5-trimethoxy-N-methylbenzamide, commonly known as F-18 FP-CIT, is a radiopharmaceutical agent used in the diagnosis of Parkinson's disease. It is a dopamine transporter imaging agent that helps in the visualization of dopamine transporters in the brain. F-18 FP-CIT is synthesized through a complex chemical process and has been extensively researched for its potential applications in the field of neuroscience.

Wirkmechanismus

F-18 FP-CIT binds to the dopamine transporters in the brain, which are responsible for the uptake and recycling of dopamine. The binding of F-18 FP-CIT to dopamine transporters can be visualized using positron emission tomography (PET) imaging. The PET images provide information on the number and distribution of dopamine transporters in the brain, which can help in the diagnosis and monitoring of Parkinson's disease.
Biochemical and Physiological Effects:
F-18 FP-CIT is a radiopharmaceutical agent that is administered intravenously. It has a short half-life of about 110 minutes, which means that it is rapidly eliminated from the body. F-18 FP-CIT is primarily eliminated through the kidneys, and there is no significant accumulation of the agent in the body. The biochemical and physiological effects of F-18 FP-CIT are minimal, and there are no significant side effects associated with its use.

Vorteile Und Einschränkungen Für Laborexperimente

F-18 FP-CIT has several advantages for lab experiments. It is a highly specific and sensitive imaging agent that can help in the visualization of dopamine transporters in the brain. F-18 FP-CIT can be used to study the distribution and function of dopamine transporters in both healthy and diseased brains. However, the use of F-18 FP-CIT is limited by its short half-life and the need for specialized equipment and expertise.

Zukünftige Richtungen

There are several future directions for the research and development of F-18 FP-CIT. One potential application is in the diagnosis and monitoring of other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. F-18 FP-CIT could also be used to study the effects of drugs and other interventions on the dopamine system in the brain. Additionally, there is ongoing research on the development of new radiopharmaceutical agents that can target other neurotransmitter systems in the brain.

Synthesemethoden

The synthesis of F-18 FP-CIT involves the use of a cyclotron, which is a particle accelerator that produces high-energy protons. The proton beam is directed towards a target material, which produces F-18 through a process called nuclear reaction. The F-18 is then combined with a precursor molecule to form F-18 FP-CIT. The synthesis process is complex and requires specialized equipment and expertise.

Wissenschaftliche Forschungsanwendungen

F-18 FP-CIT has been extensively researched for its potential applications in the field of neuroscience. It is primarily used as a diagnostic tool for Parkinson's disease, a neurodegenerative disorder that affects the dopamine-producing neurons in the brain. F-18 FP-CIT helps in the visualization of dopamine transporters in the brain, which are responsible for the uptake and recycling of dopamine. A decrease in dopamine transporters is a hallmark of Parkinson's disease, and F-18 FP-CIT can help in the early diagnosis and monitoring of the disease.

Eigenschaften

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-3,4,5-trimethoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN2O4/c1-25(23(27)17-12-20(28-2)22(30-4)21(13-17)29-3)18-9-7-11-26(15-18)14-16-8-5-6-10-19(16)24/h5-6,8,10,12-13,18H,7,9,11,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSZIUVHLPOTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CC2=CC=CC=C2F)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.